molecular formula C23H22ClN3O2S B2749355 N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-75-0

N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2749355
CAS RN: 898452-75-0
M. Wt: 439.96
InChI Key: YXPOVGSSJQPOFD-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Researchers have synthesized compounds related to N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide that demonstrate promising antimicrobial activities. For example, novel quinazolines have been explored for their potential as antimicrobial agents, showing effectiveness against bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). These findings suggest that derivatives of the compound could have applications in addressing microbial infections.

Neuropharmacological Research

In the field of neuropharmacology, compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been evaluated for their effects on sleep and wakefulness. Specifically, the blockade of orexin receptors, which are involved in sleep regulation, has been studied. The research indicates that targeting these receptors could influence sleep patterns, pointing to potential applications in sleep disorders treatment (Dugovic et al., 2009).

Anticancer Research

Another area of application is in anticancer research, where derivatives of this compound have been synthesized and tested for antitumor activities. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in concept to the compound of interest, exhibited moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). This suggests that N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide and its derivatives could have potential applications in developing new anticancer drugs.

Optoelectronic and Nonlinear Optical Properties

The exploration of optoelectronic and nonlinear optical properties of compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide indicates potential applications in materials science. Research into hydroquinoline derivatives, for example, has provided insights into their structural, electronic, optical, and charge transport properties, highlighting their efficiency as multifunctional materials (Irfan et al., 2020). Such studies suggest the possibility of using these compounds in the development of new materials for electronic and optical devices.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c24-18-8-3-4-9-19(18)26-23(29)22(28)25-14-20(21-10-5-13-30-21)27-12-11-16-6-1-2-7-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPOVGSSJQPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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